molecular formula C7H9BrN2 B2807929 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole CAS No. 1785570-49-1

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole

Cat. No.: B2807929
CAS No.: 1785570-49-1
M. Wt: 201.067
InChI Key: DROZTSKAVSCYAX-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.07 g/mol . This compound is characterized by a pyrazole ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 3-position, and a methyl group at the 1-position. It is a valuable intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1-methyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst . The reaction is carried out at a temperature range of 0-25°C to ensure the selective bromination at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of compounds with specific biological activities and enhances its utility in various research and industrial applications .

Properties

IUPAC Name

5-bromo-3-cyclopropyl-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7(8)4-6(9-10)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROZTSKAVSCYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785570-49-1
Record name 5-bromo-3-cyclopropyl-1-methyl-1H-pyrazole
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